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molecular formula C10H10BrN B8480497 3-Bromo-5-(1-ethenylcyclopropyl)pyridine CAS No. 1404367-47-0

3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Cat. No. B8480497
M. Wt: 224.10 g/mol
InChI Key: QVHVPZBJMAGQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073929B2

Procedure details

A vial containing the title compound from Example 73 Step C (0.036 g, 0.161 mmol), bis(pinacolato)diboron (0.082 g, 0.321 mmol), tris(dibenzylideneacetone)-dipalladium (0) (0.029 g, 0.032 mmol), tricyclohexylphosphine (0.018 g, 0.064 mmol) and potassium acetate (0.047 g, 0.48 mmol) in dioxane (0.80 mL) was flushed with nitrogen, sealed tightly and heated to 80° C. overnight. The reaction was then passed through a syringe filter and concentrated under reduced pressure to provide the title compound: LCMS m/z 189.12 [M]+.
Quantity
0.036 g
Type
reactant
Reaction Step One
Quantity
0.082 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0.029 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]2([CH:11]=[CH2:12])[CH2:10][CH2:9]2)[CH:7]=1.[B:13]1(B2OC(C)(C)C(C)(C)O2)[O:17]C(C)(C)C(C)(C)[O:14]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C([O-])(=O)C.[K+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:11]([C:8]1([C:6]2[CH:7]=[C:2]([B:13]([OH:17])[OH:14])[CH:3]=[N:4][CH:5]=2)[CH2:10][CH2:9]1)=[CH2:12] |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.036 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C1(CC1)C=C
Name
Quantity
0.082 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
0.018 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium acetate
Quantity
0.047 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.029 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed tightly
CUSTOM
Type
CUSTOM
Details
The reaction was then passed through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1(CC1)C=1C=C(C=NC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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